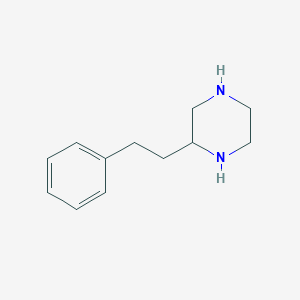

2-Phenethylpiperazine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-(2-phenylethyl)piperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2/c1-2-4-11(5-3-1)6-7-12-10-13-8-9-14-12/h1-5,12-14H,6-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRTXUSHWBSBIAT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC(CN1)CCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10610710 | |

| Record name | 2-(2-Phenylethyl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10610710 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

91907-37-8 | |

| Record name | 2-(2-Phenylethyl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10610710 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

2-Phenethylpiperazine synthesis and properties

An In-Depth Technical Guide to 2-Phenethylpiperazine: Synthesis, Properties, and Analytical Characterization

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of this compound, a heterocyclic amine of significant interest in medicinal chemistry and drug development. We will delve into its synthesis, explore its physicochemical and pharmacological properties, and outline a robust framework for its analytical characterization. This document is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of this compound.

Introduction and Structural Context

Piperazine and its derivatives are a cornerstone of modern pharmacology, forming the structural core of numerous approved drugs.[1] The piperazine ring, a six-membered heterocycle with two nitrogen atoms at positions 1 and 4, serves as a versatile scaffold.[2] The phenethyl moiety, an ethyl group substituted with a phenyl ring, is also a classic pharmacophore found in a vast array of neuroactive compounds, from stimulants to opioids.[3]

The combination of these two motifs in this compound creates a molecule with significant potential for interacting with biological systems, particularly central nervous system (CNS) targets. Unlike its more common isomer, 1-phenethylpiperazine, where the phenethyl group is attached to one of the nitrogen atoms, the 2-substituted isomer presents a unique spatial arrangement and stereochemical profile that warrants detailed investigation. This guide will focus specifically on the synthesis and properties of the this compound core structure.

Synthesis of this compound: A Proposed Pathway

While numerous methods exist for the N-alkylation of piperazine to form 1-substituted derivatives[1], the synthesis of 2-substituted piperazines is more complex, often requiring the construction of the piperazine ring itself. Below is a proposed, multi-step synthetic protocol grounded in established organic chemistry principles for creating heterocyclic amines.

Causality Behind the Synthetic Strategy

The proposed pathway begins with the creation of a suitable acyclic precursor containing the necessary carbon and nitrogen atoms, followed by a cyclization step to form the piperazine ring. This approach provides better control over the substitution pattern compared to attempting to directly alkylate the carbon backbone of a pre-existing piperazine ring. The choice of protecting groups is critical to prevent unwanted side reactions at the nitrogen atoms during the key bond-forming steps.

Experimental Protocol: A Step-by-Step Guide

Objective: To synthesize this compound via a reductive amination and subsequent cyclization pathway.

Step 1: Synthesis of the Diamine Precursor via Reductive Amination

-

Reaction Setup: In a round-bottom flask under an inert nitrogen atmosphere, dissolve 1-phenyl-3-aminopropan-2-one (1 eq.) in a suitable solvent such as methanol.

-

Addition of Aminoacetaldehyde Dimethyl Acetal: Add aminoacetaldehyde dimethyl acetal (1.1 eq.) to the solution.

-

Reductive Amination: Cool the mixture to 0°C and add a reducing agent, such as sodium cyanoborohydride (NaBH₃CN) (1.5 eq.), portion-wise. The use of NaBH₃CN is advantageous as it is selective for the imine intermediate over the ketone starting material.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up: Quench the reaction by carefully adding aqueous HCl. Basify the solution with NaOH to a pH > 12 and extract the product with an organic solvent like dichloromethane. Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude diamine precursor.

Step 2: Cyclization to form the Piperazinone Intermediate

-

Reaction Setup: Dissolve the crude diamine precursor from Step 1 in a high-boiling point solvent like toluene.

-

Acid-Catalyzed Cyclization: Add a catalytic amount of a strong acid, such as p-toluenesulfonic acid (p-TSA).

-

Water Removal: Heat the reaction mixture to reflux using a Dean-Stark apparatus to remove the water and methanol formed during the cyclization and acetal hydrolysis, driving the reaction to completion.

-

Reaction Monitoring: Monitor the formation of the piperazinone intermediate by TLC or GC-MS.

-

Work-up: Once the reaction is complete, cool the mixture, wash with a saturated sodium bicarbonate solution, and then with brine. Dry the organic layer and concentrate in vacuo.

Step 3: Reduction of the Piperazinone to this compound

-

Reaction Setup: In a flame-dried, three-neck flask under an inert atmosphere, suspend a powerful reducing agent like lithium aluminum hydride (LiAlH₄) (2-3 eq.) in anhydrous tetrahydrofuran (THF).

-

Addition of Piperazinone: Cool the suspension to 0°C and slowly add a solution of the piperazinone intermediate from Step 2 in THF.

-

Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 4-6 hours.

-

Reaction Monitoring: Monitor the reduction by TLC.

-

Work-up (Fieser method): Cautiously quench the reaction at 0°C by the sequential dropwise addition of water, followed by 15% aqueous NaOH, and then more water. Filter the resulting granular precipitate and wash thoroughly with THF.

-

Purification: Combine the filtrate and washings, dry over sodium sulfate, and concentrate under reduced pressure. The resulting crude this compound can be purified by silica gel flash column chromatography to yield the final product.

Synthesis Workflow Diagram

Caption: Proposed synthetic workflow for this compound.

Physicochemical and Pharmacological Properties

A thorough understanding of a compound's properties is essential for its development as a research tool or therapeutic agent.

Physicochemical Data

The fundamental properties of this compound dictate its behavior in chemical and biological systems.

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₈N₂ | [4] |

| Molecular Weight | 190.28 g/mol | [4] |

| IUPAC Name | 2-(2-phenylethyl)piperazine | [4] |

| CAS Number | 91907-37-8 | [4] |

| Predicted LogP | 1.6 - 2.0 | Calculated |

| Predicted pKa | ~9.5 (more basic N), ~5.5 (less basic N) | Calculated |

Pharmacological Profile: A Focus on CNS Activity

While direct pharmacological data for this compound is scarce in public literature, the broader class of phenethylpiperazine derivatives has been explored for CNS activity.

Mechanism of Action (Hypothesized)

Research into related structures provides a strong basis for hypothesizing the pharmacological targets of this compound. A key study identified phenethylpiperazine amides as potent and selective antagonists of the serotonin 5-HT₂ₐ receptor.[5] Antagonism of this receptor is a validated mechanism for improving sleep consolidation and increasing deep sleep, making it a target for insomnia treatments.[5]

Given this precedent, the this compound core is likely to possess affinity for serotonergic and potentially other monoamine receptors (dopaminergic, adrenergic). The specific substitution pattern and stereochemistry at the 2-position will be critical in determining its receptor binding profile, selectivity, and functional activity (agonist, antagonist, or inverse agonist). Its structural similarity to some designer drugs also suggests it could have activity as a monoamine releaser or reuptake inhibitor.[6]

Caption: Hypothesized mechanism of this compound at a synapse.

Analytical Characterization

Robust analytical methods are required to confirm the identity, purity, and structure of newly synthesized this compound. The compound's characteristics—a basic piperazine ring and an aromatic phenethyl group—make it well-suited for a range of standard analytical techniques.[7]

Recommended Analytical Workflow

A multi-technique approach is essential for unambiguous characterization.[8][9]

-

Mass Spectrometry (MS):

-

Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for initial identification and purity assessment of the volatile free base. Electron Ionization (EI) will produce a characteristic fragmentation pattern. Key fragments would likely arise from the cleavage of the phenethyl side chain (benzylic cleavage leading to m/z 91) and fragmentation of the piperazine ring.

-

Liquid Chromatography-Mass Spectrometry (LC-MS): Essential for analyzing the non-volatile salt forms and for high-resolution mass determination (HRMS) to confirm the elemental composition. Electrospray Ionization (ESI) in positive mode will readily protonate the basic nitrogen atoms, yielding a strong [M+H]⁺ ion.

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Will provide definitive structural confirmation by showing the number of protons, their chemical environments, and their connectivity through spin-spin coupling. Key signals will include the aromatic protons of the phenyl ring, the aliphatic protons of the ethyl linker, and the distinct protons of the piperazine ring.

-

¹³C NMR: Complements the ¹H NMR data by showing the number and types of carbon atoms in the molecule.

-

-

Infrared (IR) Spectroscopy:

-

Provides functional group information. Expected peaks include C-H stretches (aromatic and aliphatic), N-H stretches (from the secondary amine in the piperazine ring), and aromatic C=C bending vibrations.

-

Anticipated Analytical Data

| Technique | Expected Result | Rationale |

| HRMS (ESI+) | [M+H]⁺ ion with m/z ~191.1548 | Confirms the elemental formula C₁₂H₁₉N₂⁺. |

| GC-MS (EI) | Molecular ion (M⁺) at m/z 190; Key fragments at m/z 91 (tropylium ion), and fragments corresponding to the piperazine ring. | Provides a fingerprint for identification and structural clues.[7] |

| ¹H NMR | Aromatic signals (~7.2-7.4 ppm); Aliphatic signals for the ethyl chain (~1.8-3.0 ppm); Multiple signals for the piperazine ring protons. | Confirms the connectivity of the phenethyl and piperazine moieties. |

| FTIR | N-H stretch (~3300 cm⁻¹); Aromatic C-H stretch (>3000 cm⁻¹); Aliphatic C-H stretch (<3000 cm⁻¹). | Confirms the presence of key functional groups. |

Analytical Workflow Diagram

Caption: A comprehensive workflow for analytical characterization.

Conclusion and Future Directions

This compound represents an intriguing molecular scaffold with significant, albeit largely unexplored, potential in medicinal chemistry. Based on the pharmacology of related compounds, it is a promising candidate for development as a CNS-active agent, particularly targeting serotonergic systems.[5] The proposed synthetic pathway and analytical workflow described in this guide provide a solid foundation for researchers to synthesize and characterize this compound, enabling further investigation into its structure-activity relationships, pharmacological profile, and therapeutic potential. Future work should focus on the chiral separation of its enantiomers, as stereochemistry will undoubtedly play a critical role in its biological activity.

References

-

PubChem. This compound | C12H18N2 | CID 21093511. [Link]

-

Office of Justice Programs. Analytical and Synthetic Studies on Designer Drugs of the Piperazine Class. [Link]

-

PubChem. 2-(2-Phenylethyl)piperidine | C13H19N | CID 5190919. [Link]

- Google Patents. SYNTHESIS OF 1-[2-(2,4-DIMETHYL-PHENYLSULFANYL)-PHENYL]PIPERAZINE - EP 3414231 B1.

-

Semantic Scholar. IMPROVED ONE-POT SYNTHESIS OF 1-(2-PHENETHYL)-4-PIPERIDONE DIRECTLY FROM PHENETHYL AMINE AND METHYL ACRYLATE. [Link]

-

PubMed. Synthesis and in vivo evaluation of phenethylpiperazine amides: selective 5-hydroxytryptamine(2A) receptor antagonists for the treatment of insomnia. [Link]

-

PubChem. 1-Phenethylpiperazine | C12H18N2 | CID 79214. [Link]

-

PubMed. Toxicological and pharmacological characterization of novel cinnamylpiperazine synthetic opioids in humans and in vitro including 2-methyl AP-237 and AP-238. [Link]

- Google Patents. Synthesis of 1-[2-(2,4-dimethyl-phenylsulfanyl)-phenyl]piperazine.

-

MDPI. 2-Phenethylamines in Medicinal Chemistry: A Review. [Link]

-

PubMed Central. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. [Link]

-

PubMed. Current Concepts of Phenylpiperidine Derivatives Use in the Treatment of Acute and Chronic Pain. [Link]

-

PubMed Central. Fentanyl-related compounds and derivatives: current status and future prospects for pharmaceutical applications. [Link]

-

UNODC. Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. [Link]

-

ResearchGate. Fentanyl and Its Analogue N-(1-Phenylpyrazol-3-yl)-N-[1-(2-phenylethyl)-4-piperidyl]propanamide: 1H- and 13C-NMR Spectroscopy, X-Ray Crystallography, and Theoretical Calculations. [Link]

-

PubMed. The identification and analytical characterization of 2,2'-difluorofentanyl. [Link]

-

ResearchGate. New piperazine and morpholine derivatives: Mass spectrometry characterization and evaluation of their antimicrobial activity. [Link]

-

Semantic Scholar. Preparation and characterization of the 'research chemical' diphenidine, its pyrrolidine analogue, and their 2,2-diphenylethyl isomers. [Link]

Sources

- 1. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. This compound | C12H18N2 | CID 21093511 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Synthesis and in vivo evaluation of phenethylpiperazine amides: selective 5-hydroxytryptamine(2A) receptor antagonists for the treatment of insomnia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]

- 7. Analytical and Synthetic Studies on Designer Drugs of the Piperazine Class | Office of Justice Programs [ojp.gov]

- 8. The identification and analytical characterization of 2,2'-difluorofentanyl - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. [PDF] Preparation and characterization of the 'research chemical' diphenidine, its pyrrolidine analogue, and their 2,2-diphenylethyl isomers. | Semantic Scholar [semanticscholar.org]

2-Phenethylpiperazine mechanism of action

An In-depth Technical Guide to the Mechanism of Action of 2-Phenethylpiperazine and its Derivatives

Abstract

The this compound (2-PEP) scaffold is a privileged structure in medicinal chemistry, serving as the foundation for a diverse range of centrally active pharmacological agents. Its mechanism of action is not singular; rather, it is exquisitely sensitive to the nature of the substitution at the N1 position of the piperazine ring. This guide elucidates the core molecular mechanisms attributable to the 2-PEP framework, focusing on its interactions with monoamine transporters and G-protein coupled receptors (GPCRs). We will dissect the structure-activity relationships that dictate target selectivity and functional outcomes, from reuptake inhibition versus release at monoamine transporters to agonist and antagonist activity at key serotonergic and dopaminergic receptors. Furthermore, this document provides a comprehensive overview of the standard experimental workflows required to characterize novel 2-PEP analogues, ensuring a robust and translatable understanding of their pharmacological profile.

Introduction to the this compound Scaffold

The this compound core consists of a piperazine ring linked to a phenethyl group. This fundamental structure is a versatile building block for accessing the central nervous system (CNS). The pharmacological identity of a 2-PEP derivative is primarily defined by the chemical moiety attached to the second nitrogen of the piperazine ring. This variability allows for the fine-tuning of receptor and transporter affinity, leading to compounds with profiles ranging from selective serotonin reuptake inhibitors (SSRIs) to potent dopamine transporter (DAT) ligands and serotonin 5-HT2A receptor antagonists.[1][2][3] Understanding the mechanism of action, therefore, requires a detailed analysis of how specific structural modifications influence interactions with key CNS targets.

Core Molecular Mechanisms of Action

The central pharmacology of 2-PEP derivatives revolves around their ability to modulate monoaminergic neurotransmission. This is achieved through direct interaction with monoamine transporters and specific classes of dopamine and serotonin receptors.

Modulation of Monoamine Transporters

Monoamine transporters (MATs), including the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT), are primary targets for many 2-PEP analogues.[4] These transporters are responsible for the reuptake of neurotransmitters from the synaptic cleft, thereby terminating their signal.[5][6] Compounds based on the 2-PEP scaffold can function as either reuptake inhibitors, which block the transporter, or as releasing agents, which reverse the direction of transport.[7][8]

-

Dopamine Transporter (DAT) Interaction : A significant class of 2-PEP derivatives exhibits high affinity for the dopamine transporter.[3][9] For instance, the addition of a 3-chlorophenyl group at the N1 position can yield a highly selective DAT ligand.[3] These compounds act as dopamine reuptake inhibitors (DRIs), blocking the re-entry of dopamine into the presynaptic neuron.[8] This leads to an accumulation of dopamine in the synaptic cleft, enhancing dopaminergic neurotransmission. The structure-activity relationship studies of β-phenethylamine derivatives, a class that includes the 2-PEP core, have revealed critical structural features necessary for potent inhibition of dopamine reuptake.[10]

-

Serotonin Transporter (SERT) Interaction : By modifying the N1-substituent, the 2-PEP scaffold can be tailored to selectively target the serotonin transporter.[1] Certain analogues have been synthesized as selective serotonin reuptake inhibitors (SSRIs), with micromolar affinity for SERT.[1] These compounds function by blocking serotonin reuptake, thereby increasing the extracellular concentration of serotonin and enhancing serotonergic signaling.[5] A series of meperidine analogues, which share structural similarities, also showed that substituents on the phenyl ring greatly influence potency and selectivity for SERT.[11]

-

Norepinephrine Transporter (NET) Interaction : The phenethylamine backbone is a classic pharmacophore for norepinephrine transporter ligands.[12] While specific data for the unsubstituted 2-PEP is limited, its structural similarity to amphetamine suggests a potential interaction with NET.[13] Amphetamine itself is a potent competitive antagonist of norepinephrine uptake.[12] Disruption of NET function can significantly modulate both noradrenergic and dopaminergic systems, highlighting the importance of characterizing this target.[14][15]

The following diagram illustrates the principal mechanism of 2-PEP derivatives at a monoaminergic synapse, highlighting their action on transporters and postsynaptic receptors.

Caption: Action of 2-PEP derivatives at a monoaminergic synapse.

G-Protein Coupled Receptor (GPCR) Interactions

Beyond transporters, 2-PEP derivatives can exhibit high affinity for various GPCRs, which are critical for mediating the physiological and behavioral effects of neurotransmitters.

-

Serotonin 5-HT2A Receptors : Certain phenethylpiperazine amides have been developed as potent and selective serotonin 5-HT2A receptor antagonists.[2] Antagonism at this receptor is a key mechanism for several atypical antipsychotic drugs and is being explored for the treatment of insomnia.[2] In animal models, these compounds have been shown to increase deep sleep and sleep consolidation.[2]

-

Serotonin 5-HT1A Receptors : Some multimodal 2-PEP analogues demonstrate agonistic properties at 5-HT1A receptors, a mechanism often associated with anxiolytic and antidepressant effects.[16]

-

Dopamine D3 Receptors : N-phenylpiperazine analogues, which are structurally related to N1-substituted 2-PEPs, can bind with high affinity and selectivity to the D3 dopamine receptor over the highly homologous D2 receptor.[17] This selectivity is of significant interest for developing therapeutics for conditions like Parkinson's disease-related dyskinesia and substance use disorders.[17]

Summary of Binding Affinities

The following table summarizes the reported binding affinities for representative 2-PEP derivatives at various molecular targets. This data underscores the chemical tractability of the scaffold in achieving target selectivity.

| Compound Class | Target | Binding Affinity (Ki or IC50) | Primary Functional Effect | Reference |

| 2-(4-fluorophenoxy)-2-phenyl-ethyl piperazines | SERT | 1.45 - 9.56 µM | Serotonin Reuptake Inhibition | [1] |

| Phenethylpiperazine amides | 5-HT2A Receptor | High (specific values not stated) | Antagonism | [2] |

| 1-(3-chlorophenyl)-4-phenethylpiperazine | DAT | High (specific values not stated) | Dopamine Reuptake Inhibition | [3] |

| N-phenylpiperazine analogue (Compound 6a) | D3 Receptor | 0.2 nM | High-affinity Binding | [17] |

| Multimodal Phenylpiperazine (Lu AA21004) | SERT | 1.6 nM | Inhibition | [16] |

| Multimodal Phenylpiperazine (Lu AA21004) | 5-HT1A Receptor | 15 nM | Agonism | [16] |

| Multimodal Phenylpiperazine (Lu AA21004) | 5-HT3A Receptor | 3.7 nM | Antagonism | [16] |

Experimental Methodologies for Mechanistic Elucidation

A multi-tiered experimental approach is essential to accurately define the mechanism of action for a novel 2-PEP derivative. The causality behind this workflow is to progress from identifying potential molecular targets to confirming functional activity and, finally, to observing physiological and behavioral outcomes.

Tier 1: In Vitro Target Identification and Validation

The initial phase involves screening the compound against a panel of receptors and transporters to identify its primary molecular targets and determine its affinity and functional activity.

Protocol 1: Radioligand Binding Assays

-

Objective : To determine the binding affinity (Ki) of the test compound for specific molecular targets (e.g., DAT, SERT, NET, 5-HT receptors, D2/D3 receptors).

-

Methodology :

-

Prepare cell membranes or tissue homogenates expressing the target of interest (e.g., CHO cells stably expressing human MOR).[18][19]

-

Incubate the membranes with a known radioligand (e.g., [3H]DAMGO for MOR) at a fixed concentration.

-

Add increasing concentrations of the unlabeled test compound (the 2-PEP derivative) to compete with the radioligand for binding.

-

After reaching equilibrium, separate bound from free radioligand via rapid filtration.

-

Quantify the radioactivity of the bound fraction using liquid scintillation counting.

-

Calculate the IC50 value (the concentration of test compound that inhibits 50% of specific radioligand binding) from the resulting competition curve.

-

Convert the IC50 to a Ki (inhibition constant) using the Cheng-Prusoff equation, which accounts for the affinity and concentration of the radioligand.

-

-

Rationale : This assay is the gold standard for quantifying the affinity of a compound for a specific receptor or transporter binding site. It provides the first critical piece of data for identifying primary targets.[18][20]

Protocol 2: Synaptosomal Neurotransmitter Uptake Assay

-

Objective : To functionally assess the compound's effect on monoamine transporter activity, specifically to determine if it acts as a reuptake inhibitor.

-

Methodology :

-

Prepare synaptosomes (resealed nerve terminals) from specific brain regions rich in the transporter of interest (e.g., striatum for DAT).

-

Pre-incubate the synaptosomes with various concentrations of the test compound or vehicle.

-

Initiate the uptake reaction by adding a low concentration of a radiolabeled neurotransmitter (e.g., [3H]dopamine).

-

Incubate for a short period at 37°C to allow for transporter-mediated uptake.

-

Terminate the reaction by rapid filtration over glass fiber filters and wash with ice-cold buffer to remove extracellular radiolabel.

-

Quantify the radioactivity retained within the synaptosomes.

-

Determine the IC50 value for the inhibition of neurotransmitter uptake.

-

-

Rationale : This functional assay moves beyond simple binding to confirm that the compound can modulate the primary function of the transporter. It is crucial for distinguishing potent binders from functionally active inhibitors.[10]

Tier 2: In Vivo Neurochemical and Behavioral Characterization

Once in vitro activity is confirmed, in vivo studies are conducted to verify that the compound engages its target in a living system and produces a measurable physiological or behavioral response.

Protocol 3: In Vivo Microdialysis

-

Objective : To measure real-time changes in extracellular neurotransmitter concentrations in specific brain regions of freely moving animals following drug administration.

-

Methodology :

-

Surgically implant a microdialysis probe into a target brain region (e.g., nucleus accumbens or prefrontal cortex).[21]

-

Allow the animal to recover from surgery.

-

On the day of the experiment, perfuse the probe with artificial cerebrospinal fluid (aCSF) at a slow, constant rate.

-

Collect baseline dialysate samples to establish basal neurotransmitter levels.

-

Administer the test compound (e.g., via intraperitoneal injection) and continue collecting dialysate samples at regular intervals.

-

Analyze the samples for neurotransmitter content (e.g., dopamine, serotonin) using high-performance liquid chromatography with electrochemical detection (HPLC-ED).

-

-

Rationale : This technique provides direct evidence that the compound alters neurotransmitter dynamics in the brain, confirming target engagement and its downstream neurochemical consequences. For example, a DAT inhibitor would be expected to cause a significant, dose-dependent increase in extracellular dopamine.[21]

Protocol 4: Locomotor Activity Assessment

-

Objective : To assess the stimulant or depressant effects of the compound, which are often correlated with its action on dopaminergic and noradrenergic systems.

-

Methodology :

-

Rationale : Compounds that enhance dopamine and/or norepinephrine signaling, such as DAT or NET inhibitors, typically produce a dose-dependent increase in locomotor activity.[14][21] This provides a simple, robust behavioral correlate of the compound's primary mechanism.

The following diagram outlines the logical workflow for characterizing a novel 2-PEP derivative.

Sources

- 1. Synthesis and biological evaluation of 2-(4-fluorophenoxy)-2-phenyl-ethyl piperazines as serotonin-selective reuptake inhibitors with a potentially improved adverse reaction profile - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis and in vivo evaluation of phenethylpiperazine amides: selective 5-hydroxytryptamine(2A) receptor antagonists for the treatment of insomnia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Chlorophenylpiperazine analogues as high affinity dopamine transporter ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Monoamine reuptake inhibitor - Wikipedia [en.wikipedia.org]

- 5. The mechanism of a high-affinity allosteric inhibitor of the serotonin transporter - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Subcellular localization of the antidepressant-sensitive norepinephrine transporter - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Monoamine releasing agent - Wikipedia [en.wikipedia.org]

- 8. Dopamine reuptake inhibitor - Wikipedia [en.wikipedia.org]

- 9. Synthesis and dopamine transporter affinity of chiral 1-[2-[bis(4-fluorophenyl)methoxy]ethyl]-4-(2-hydroxypropyl)piperazines as potential cocaine abuse therapeutic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Potential Functional Role of Phenethylamine Derivatives in Inhibiting Dopamine Reuptake: Structure–Activity Relationship [biomolther.org]

- 11. Research Portal [scholarship.miami.edu]

- 12. Conformational requirements for norepinephrine uptake inhibition by phenethylamines in brain synaptosomes. Effects of alpha-alkyl substitution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Neurokinin-1 antagonism distinguishes the role of norepinephrine transporter from dopamine transporter in mediating amphetamine behaviors - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Mice lacking the norepinephrine transporter are supersensitive to psychostimulants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Effects of various pharmacological agents on the function of norepinephrine transporter - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Discovery of 1-[2-(2,4-dimethylphenylsulfanyl)phenyl]piperazine (Lu AA21004): a novel multimodal compound for the treatment of major depressive disorder - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 18. In Vitro and In Vivo Pharmacological Characterization of Fentanyl Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 19. In vitro and in vivo pharmacological characterization of fentanyl analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. In vitro and in vivo pharmaco-dynamic study of the novel fentanyl derivatives: Acrylfentanyl, Ocfentanyl and Furanylfentanyl - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Characterization of the Neurochemical and Behavioral Effects of the Phenethylamine 2-Cl-4,5-MDMA in Adolescent and Adult Male Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Behavioral and neurochemical pharmacology of six psychoactive substituted phenethylamines: Mouse locomotion, rat drug discrimination and in vitro receptor and transporter binding and function - PMC [pmc.ncbi.nlm.nih.gov]

The 2-Phenethylpiperazine Scaffold: A Technical Guide for CNS Drug Discovery

Abstract

The 2-phenethylpiperazine core is a privileged scaffold in modern medicinal chemistry, serving as a foundational structure for a multitude of centrally acting agents. Its inherent physicochemical properties, synthetic tractability, and ability to present pharmacophoric elements in a defined spatial orientation have made it a cornerstone in the development of novel therapeutics targeting a range of neurological and psychiatric disorders. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of this compound derivatives. We will explore the core synthetic strategies, delve into the intricate pharmacology with a focus on key CNS targets, and elucidate the critical structure-activity relationships that govern the efficacy and selectivity of these compounds. This guide is designed to be a practical resource, offering detailed experimental protocols and data-driven insights to empower the rational design and development of next-generation this compound-based therapeutics.

The this compound Core: A Privileged Scaffold in CNS Research

The piperazine ring is a six-membered heterocycle containing two nitrogen atoms at the 1 and 4 positions. This simple heterocycle is a recurring motif in a vast number of marketed drugs and clinical candidates. The incorporation of a 2-phenethyl moiety at one of the piperazine nitrogens introduces a key lipophilic and aromatic component, which has proven to be instrumental for interaction with a variety of CNS receptors.

The versatility of the this compound scaffold lies in the ability to readily modify the second nitrogen atom (N4) with a wide array of substituents. This allows for the fine-tuning of pharmacological activity, selectivity, and pharmacokinetic properties. The phenethyl group itself can also be substituted on the phenyl ring, providing another avenue for optimizing ligand-receptor interactions.

The primary focus of research on this compound derivatives has been on their modulation of key neurotransmitter systems, particularly the serotonergic and dopaminergic pathways, which are implicated in the pathophysiology of numerous CNS disorders.

Synthetic Strategies for this compound Derivatives

The synthesis of this compound derivatives can be approached through several reliable and scalable methods. The choice of synthetic route often depends on the desired substitution pattern and the availability of starting materials.

Core Synthesis of 1-(2-Phenylethyl)piperazine

A common and straightforward method for the synthesis of the parent scaffold, 1-(2-phenylethyl)piperazine, involves the direct alkylation of piperazine with a suitable phenethyl halide.

Experimental Protocol: Synthesis of 1-(2-Phenylethyl)piperazine [1]

-

Materials:

-

Anhydrous piperazine

-

(2-Bromoethyl)benzene or (2-chloroethyl)benzene

-

Tetrahydrofuran (THF), anhydrous

-

Sodium hydroxide (NaOH), 1 M solution

-

Dichloromethane (DCM)

-

Ethyl acetate (EtOAc)

-

Sodium sulfate (Na₂SO₄), anhydrous

-

Silica gel for column chromatography

-

Solvents for column chromatography (e.g., DCM/MeOH, DCM/MeOH/Et₃N)

-

-

Procedure:

-

Dissolve a molar excess of anhydrous piperazine (e.g., 6 equivalents) in anhydrous THF in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

-

Heat the mixture to reflux until the piperazine is completely dissolved.

-

Add (2-bromoethyl)benzene (1 equivalent) dropwise to the refluxing solution.

-

Maintain the reaction at reflux for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature. The excess piperazine and piperazine hydrobromide salt will precipitate.

-

Filter the solid and wash it with small portions of THF and EtOAc.

-

Combine the organic filtrates and concentrate them under reduced pressure.

-

Dissolve the residue in 1 M NaOH solution to reach a pH > 12.

-

Extract the aqueous layer with dichloromethane (2 x 25 mL) and then with ethyl acetate (1 x 25 mL).

-

Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate under vacuum.

-

Purify the crude product by silica gel flash column chromatography. A typical elution gradient starts with 100% DCM, gradually increasing the polarity with methanol (e.g., up to 90:10 DCM/MeOH), and finally, a small amount of triethylamine can be added to the eluent system (e.g., 90:9:1 DCM/MeOH/Et₃N) to prevent tailing of the basic product on the silica gel.

-

Combine the fractions containing the pure product and evaporate the solvent to yield 1-(2-phenylethyl)piperazine as an oil or a low-melting solid.

-

N-Arylation and N-Alkylation of the Piperazine Core

Once the 1-(2-phenylethyl)piperazine scaffold is obtained, the N4-position is readily available for further functionalization. Common methods include nucleophilic substitution reactions with alkyl halides or aryl halides (Buchwald-Hartwig amination), and reductive amination with aldehydes or ketones.

Caption: Key structural features of this compound derivatives influencing pharmacological activity.

Influence of the N4-Substituent

The nature of the substituent at the N4 position of the piperazine ring is arguably the most critical determinant of the pharmacological profile.

-

For 5-HT₂A antagonists , the introduction of a substituted pyrazole carboxamide at the N4 position has been shown to yield highly potent and selective compounds. [2]* For dopamine receptor ligands , an aryl group, such as a methoxyphenyl group, at the N4 position is a common feature of many D₂/D₃ receptor ligands.

Influence of Substituents on the Phenethyl Moiety

Modifications to the phenyl ring of the phenethyl group can also significantly impact activity and selectivity.

-

The introduction of electron-withdrawing or electron-donating groups can alter the electronic properties of the aromatic ring, which can influence its interaction with the receptor binding pocket.

-

The position of the substituent on the phenyl ring is also crucial, as it can affect the overall conformation of the molecule and its ability to fit into the binding site.

Future Directions and Conclusion

The this compound scaffold continues to be a fertile ground for the discovery of novel CNS-active agents. Future research in this area is likely to focus on:

-

Subtype-selective ligands: The development of ligands with high selectivity for specific receptor subtypes (e.g., D₃ vs. D₂ dopamine receptors) to achieve improved therapeutic efficacy and reduced side effects.

-

Multi-target-directed ligands: The design of single molecules that can modulate multiple targets involved in the pathophysiology of complex CNS disorders.

-

Quantitative Structure-Activity Relationship (QSAR) studies: The use of computational modeling to build predictive models that can guide the design of new derivatives with enhanced potency and selectivity. [3][4] In conclusion, the this compound framework represents a highly versatile and valuable scaffold in CNS drug discovery. A thorough understanding of its synthesis, pharmacology, and structure-activity relationships, as outlined in this guide, is essential for the successful development of the next generation of therapeutics for a wide range of neurological and psychiatric conditions.

References

-

Animal models for CNS safety pharmacology under the spotlight. NC3Rs. Published June 29, 2016. Available from: [Link]

-

Radioligand Binding Assay. Gifford Bioscience. Available from: [Link]

-

Synthesis and in vivo evaluation of phenethylpiperazine amides: selective 5-hydroxytryptamine(2A) receptor antagonists for the treatment of insomnia. PubMed. Published August 12, 2010. Available from: [Link]

-

Development of a 5-hydroxytryptamine(2A) receptor binding assay for high throughput screening using 96-well microfilter plates. PubMed. Available from: [Link]

-

IMPROVED ONE-POT SYNTHESIS OF 1-(2-PHENETHYL)-4-PIPERIDONE DIRECTLY FROM PHENETHYL AMINE AND METHYL ACRYLATE. Semantic Scholar. Available from: [Link]

-

Quantitative structure-activity relationship analysis of aryl alkanol piperazine derivatives with antidepressant activities. PubMed. Published November 2009. Available from: [Link]

-

5-HT2A Human Serotonin GPCR Binding Antagonist Radioligand LeadHunter Assay. FR. Available from: [Link]

-

Preclinical Models. Behavioral Neuropharmacology Laboratory, Nebraska. Available from: [Link]

-

Data Sheet Radioligand Binding Assay Protocol. Gifford Bioscience. Available from: [Link]

-

Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. PMC. Published November 21, 2016. Available from: [Link]

-

Synthesis and spectral properties of new piperazine derivatives and a structural study. ResearchGate. Published September 22, 2018. Available from: [Link]

-

Synthesis and acaricidal activity of phenylpiperazine derivatives. PMC. Available from: [Link]

-

ChemInform Abstract: Synthesis of 1,4-Disubstituted-2-methylpiperazines and Study of Their Analgesic Properties. ResearchGate. Available from: [Link]

-

Cns stimulants and depressants screening models. Slideshare. Published October 1, 2018. Available from: [Link]

-

Synthesis and pharmacological evaluation of a series of new 3-methyl-1,4-disubstituted-piperidine analgesics. PubMed. Available from: [Link]

-

Neurobehavioral Testing - Specifications for the Conduct of Toxicity Studies by the Division of Translational Toxicology at the National Institute of Environmental Health Sciences. NCBI. Published March 24, 2023. Available from: [Link]

-

Radioligand binding methods: practical guide and tips. Semantic Scholar. Available from: [Link]

-

Quantitative Structure-Activity Relationship (QSAR) on New Benzothiazoles Derived Substituted Piperazine Derivatives. ResearchGate. Available from: [Link]

- Method for the preparation of piperazine and its derivatives. Google Patents.

-

Structure-activity relationship studies of CNS agents. XII. 1-[4-(4-aryl-1-piperazinyl)butyl]-3,4-dihydro-2(1H)-quinolinones: new 5-HT1A, 5-HT2 and D2 ligands with a potential antipsychotic activity. PubMed. Published April 1994. Available from: [Link]

-

Piperazine synthesis. Organic Chemistry Portal. Available from: [Link]

-

Synthesis and Crystal Structures of N,N′-Disubstituted Piperazines. ResearchGate. Available from: [Link]

-

3D QSAR studies on new piperazine derivatives with antihistamine and antibradykinin effects. PubMed. Published August 2000. Available from: [Link]

-

Design, Synthesis and Evaluation of Novel 1,4-Disubstituted Piperazine-2,5-dione Derivatives as Antioxidants against H2O2-Induced Oxidative Injury via the IL-6/Nrf2 Loop Pathway. PMC. Available from: [Link]

-

Quantitative structure-activity relationship methods: perspectives on drug discovery and toxicology. PubMed. Available from: [Link]

-

Validation of Quantitative Structure-Activity Relationship (QSAR) Model for Photosensitizer Activity Prediction. MDPI. Available from: [Link]

-

Novel Synthesized N-Ethyl-Piperazinyl-Amides of C2-Substituted Oleanonic and Ursonic Acids Exhibit Cytotoxic Effects through Apoptotic Cell Death Regulation. NIH. Available from: [Link]

-

Synthesis and biological evaluation of some novel 1-substituted fentanyl analogs in Swiss albino mice. PubMed Central. Available from: [Link]

-

Synthesis and evaluation of 1- and 2-substituted fentanyl analogues for opioid activity. PubMed. Published March 1983. Available from: [Link]

Sources

- 1. 1-(2-PHENYLETHYL)PIPERAZINE synthesis - chemicalbook [chemicalbook.com]

- 2. asianjpr.com [asianjpr.com]

- 3. Quantitative structure-activity relationship analysis of aryl alkanol piperazine derivatives with antidepressant activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 3D QSAR studies on new piperazine derivatives with antihistamine and antibradykinin effects - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 2-Phenethylpiperazine (2-PEP) for Researchers and Drug Development Professionals

Abstract

2-Phenethylpiperazine (2-PEP) is a synthetic compound belonging to the piperazine class of chemicals, structurally characterized by a piperazine ring attached to a phenethyl group. As a research chemical, 2-PEP and its derivatives have garnered interest for their potential psychoactive properties and as scaffolds in the development of novel therapeutic agents. This in-depth technical guide provides a comprehensive overview of this compound, including its chemical synthesis, analytical characterization, pharmacological profile, and potential toxicological considerations. This document is intended to serve as a foundational resource for researchers, scientists, and drug development professionals engaged in the study of novel psychoactive substances and the design of new central nervous system (CNS) active compounds.

Introduction and Chemical Identity

This compound, with the IUPAC name 2-(2-phenylethyl)piperazine, is a disubstituted piperazine. Its chemical structure consists of a saturated six-membered heterocyclic ring containing two nitrogen atoms at positions 1 and 4, with a phenethyl substituent at the 2-position.

Table 1: Chemical and Physical Properties of this compound [1]

| Property | Value |

| IUPAC Name | 2-(2-phenylethyl)piperazine |

| Molecular Formula | C₁₂H₁₈N₂ |

| Molecular Weight | 190.28 g/mol |

| CAS Number | 91907-37-8 |

| Appearance | Varies (typically an oil or solid) |

| Solubility | Soluble in organic solvents such as ethanol, methanol, and chloroform. |

Synthesis and Chemical Characterization

The synthesis of this compound can be achieved through several established synthetic routes for N-substituted and C-substituted piperazines. A common approach involves the reaction of a suitable piperazine precursor with a phenethylating agent.

General Synthesis Protocol

A plausible synthetic route for this compound involves the reductive amination of a protected piperazine derivative with phenylacetaldehyde, followed by deprotection.

Experimental Protocol: Synthesis of this compound

-

Protection of Piperazine: Begin with a commercially available, mono-protected piperazine, such as N-Boc-piperazine. This ensures selective reaction at the unprotected nitrogen.

-

Reductive Amination: Dissolve N-Boc-piperazine and phenylacetaldehyde in a suitable solvent like dichloromethane (DCM) or 1,2-dichloroethane (DCE).

-

Add a reducing agent, such as sodium triacetoxyborohydride (STAB), portion-wise to the reaction mixture at room temperature.

-

Stir the reaction for 12-24 hours, monitoring its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with DCM. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude N-Boc-2-phenethylpiperazine.

-

Deprotection: Dissolve the crude product in a suitable solvent (e.g., DCM or dioxane) and add a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in dioxane.

-

Stir the mixture at room temperature for 1-4 hours until deprotection is complete (monitored by TLC or LC-MS).

-

Remove the solvent under reduced pressure. Neutralize the residue with a base (e.g., saturated sodium bicarbonate solution) and extract the product with an organic solvent.

-

Purification: Purify the crude this compound by column chromatography on silica gel to obtain the final product.

Chemical Characterization

The identity and purity of synthesized this compound should be confirmed using standard analytical techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for confirming the molecular structure. The proton NMR spectrum of 2-phenylpiperazine, a closely related analog, shows characteristic signals for the aromatic protons, the piperazine ring protons, and the methine proton adjacent to the phenyl group[2]. Similar characteristic peaks would be expected for this compound, with additional signals corresponding to the ethyl bridge.

-

Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound. The mass spectrum of 2-phenylpiperazine shows a molecular ion peak corresponding to its molecular weight, and fragmentation patterns can provide further structural information[2].

-

Infrared (IR) Spectroscopy: IR spectroscopy can identify the presence of key functional groups, such as N-H stretches in the piperazine ring and C-H stretches of the aromatic and aliphatic portions.

Pharmacology and Mechanism of Action

The pharmacological profile of this compound is not extensively documented in publicly available literature. However, based on the pharmacology of structurally related piperazine derivatives, its primary mechanism of action is likely to involve the modulation of monoamine neurotransmitter systems, particularly serotonin and dopamine.

Postulated Mechanism of Action

Piperazine derivatives are known to interact with various monoamine transporters and receptors. It is hypothesized that this compound may act as a releasing agent and/or reuptake inhibitor of serotonin (5-HT) and dopamine (DA), and possibly norepinephrine (NE). This action would lead to an increase in the extracellular concentrations of these neurotransmitters in the synaptic cleft, resulting in stimulant and psychoactive effects.

Several studies on phenethylpiperazine amides have identified them as potent and selective serotonin 5-HT₂A receptor antagonists[3]. This suggests that 2-PEP itself could have an affinity for serotonin receptors, potentially contributing to its overall pharmacological effect.

Figure 1: Postulated mechanism of action for this compound.

Receptor Binding Profile

Specific receptor binding data for this compound is scarce. However, based on related compounds, it is expected to exhibit affinity for various serotonin and dopamine receptor subtypes. Competitive radioligand binding assays would be necessary to determine the precise binding affinities (Ki values) of 2-PEP at these targets.

Metabolism and Pharmacokinetics

The metabolism of piperazine derivatives is primarily mediated by the cytochrome P450 (CYP) enzyme system in the liver[4][5].

Expected Metabolic Pathways

Based on studies of other piperazine compounds, the metabolism of this compound is likely to proceed through the following pathways:

-

N-dealkylation: Cleavage of the phenethyl group from the piperazine ring.

-

Hydroxylation: Addition of a hydroxyl group to the aromatic ring of the phenethyl moiety or to the piperazine ring itself.

-

Piperazine Ring Opening: Cleavage of the piperazine ring to form various metabolites[6].

-

Phase II Conjugation: The resulting Phase I metabolites may then undergo conjugation with glucuronic acid or sulfate to facilitate excretion[4].

In vitro studies using human liver microsomes can be employed to identify the specific CYP isoforms responsible for the metabolism of 2-PEP[7].

Figure 2: Proposed metabolic pathways for this compound.

Toxicology and Safety Considerations

The toxicological profile of this compound has not been formally established. However, based on data from other piperazine derivatives, potential toxicities may include neurotoxicity and cardiotoxicity[8][9][10][11][12].

-

Neurotoxicity: Some piperazine derivatives have been shown to induce neurotoxic effects in vitro, including increased oxidative stress and apoptosis in neuronal cell lines[9].

-

Cardiotoxicity: Certain piperazine designer drugs have demonstrated cardiotoxic potential, causing decreased intracellular ATP, increased intracellular calcium, and mitochondrial impairment in cardiac cells[8][10].

-

General Safety: A safety data sheet (SDS) for piperazine indicates that it can cause severe skin burns and eye damage, and may cause allergic skin reactions or respiratory difficulties[13]. Similar precautions should be taken when handling this compound.

Analytical Methodology

The detection and quantification of this compound in various matrices can be accomplished using standard analytical techniques, primarily gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS).

GC-MS Analysis

Experimental Protocol: GC-MS Analysis of 2-PEP

-

Sample Preparation: For biological samples (e.g., blood, urine), a liquid-liquid extraction (LLE) or solid-phase extraction (SPE) is typically required to isolate the analyte from the matrix.

-

Derivatization (Optional but Recommended): To improve chromatographic properties and mass spectral fragmentation, derivatization with an agent such as trifluoroacetic anhydride (TFAA) can be performed.

-

GC Conditions:

-

Column: A non-polar or medium-polarity column (e.g., 5% phenyl-methylpolysiloxane).

-

Injection: Splitless or split injection.

-

Temperature Program: An appropriate temperature gradient to ensure good separation from other components.

-

-

MS Conditions:

-

Ionization: Electron ionization (EI) at 70 eV.

-

Detection: Full scan mode for identification and selected ion monitoring (SIM) mode for quantification.

-

LC-MS Analysis

Experimental Protocol: LC-MS/MS Analysis of 2-PEP

-

Sample Preparation: Similar to GC-MS, sample clean-up using LLE or SPE is necessary. Protein precipitation may also be employed for plasma samples.

-

LC Conditions:

-

Column: A C18 reversed-phase column.

-

Mobile Phase: A gradient of acetonitrile or methanol and water, often with a modifier like formic acid or ammonium formate.

-

-

MS/MS Conditions:

-

Ionization: Electrospray ionization (ESI) in positive ion mode.

-

Detection: Multiple reaction monitoring (MRM) for high selectivity and sensitivity, monitoring specific precursor-to-product ion transitions.

-

Legal Status and Regulatory Considerations

As a research chemical, the legal status of this compound can be ambiguous and may vary by jurisdiction. In the United States, it is not explicitly listed as a controlled substance. However, it could potentially be considered a controlled substance analogue under the Federal Analogue Act (21 U.S.C. § 813) if it is intended for human consumption and is structurally and pharmacologically substantially similar to a Schedule I or II controlled substance[14][15][16]. Researchers must ensure compliance with all applicable local, state, and federal regulations regarding the possession, handling, and use of this compound.

Conclusion

This compound represents an interesting scaffold for CNS-related research and drug discovery. While its specific pharmacological and toxicological properties require further investigation, this guide provides a comprehensive overview of its synthesis, characterization, and analytical methodologies based on current knowledge of related piperazine derivatives. Researchers working with 2-PEP should proceed with appropriate safety precautions and be mindful of the evolving legal landscape surrounding research chemicals.

References

- Arbo, M. D., et al. (2014). Piperazine designer drugs induce toxicity in cardiomyoblast h9c2 cells through mitochondrial impairment. Toxicology Letters, 229(1), 178-189.

- Bonaventure, P., et al. (2010). Synthesis and in vivo evaluation of phenethylpiperazine amides: selective 5-hydroxytryptamine(2A) receptor antagonists for the treatment of insomnia. Journal of Medicinal Chemistry, 53(15), 5635-5644.

- Koba, M., & Welz, A. (2016). An In Vitro Study of the Neurotoxic Effects of N-Benzylpiperazine: A Designer Drug of Abuse. Neurotoxicity Research, 30(4), 638-651.

- Antia, U., et al. (2009). Metabolic interactions with piperazine-based 'party pill' drugs. Journal of Pharmacy and Pharmacology, 61(9), 1161-1167.

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 21093511, this compound. Retrieved from [Link].

- Welz, A., & Koba, M. (2020). Piperazine derivatives as dangerous abused compounds. Acta Pharmaceutica, 70(4), 423-441.

- Kadikis, E. S., & Grishina, E. I. (2014). [Metabolism of designer drugs. Piperazine derivatives]. Sudebno-meditsinskaia ekspertiza, 57(5), 42-46.

- Elliott, S. (2011). Current awareness of piperazines: pharmacology and toxicology. Drug Testing and Analysis, 3(7-8), 430-438.

- Savage, D. C. (1967). Neurotoxic effects of piperazine. British medical journal, 2(5555), 840.

- Wang, L., et al. (2019). Application of in vitro Drug Metabolism Studies in Chemical Structure Optimization for the Treatment of Fibrodysplasia Ossificans Progressiva (FOP). Frontiers in Pharmacology, 10, 396.

- National Alliance for Model State Drug Laws. (2018).

- Rannazzisi, J. T. (2013). Statement of Joseph T.

- Kim, J., et al. (2021). Synthesis and acaricidal activity of phenylpiperazine derivatives. Journal of Pesticide Science, 46(2), 189-197.

- Daniel, W. A., & Wójcikowski, J. (2001). The metabolism of the piperazine-type phenothiazine neuroleptic perazine by the human cytochrome P-450 isoenzymes. European Journal of Pharmaceutical Sciences, 14(1), 37-44.

- Kim, J., et al. (2021). Synthesis and acaricidal activity of phenylpiperazine derivatives. Journal of Pesticide Science, 46(2), 189-197.

- Herman, E. H., & Force, T. (2016). Comprehensive review of cardiovascular toxicity of drugs and related agents. Cardiovascular Toxicology, 16(3), 193-220.

- Li, J., et al. (2024). Chain Extension of Piperazine in Ethanol: Synthesis of 2-(4-(2-(Phenylthio)ethyl)piperazinyl)acetonitriles and ACAT-1 Inhibitors. Molecules, 29(15), 3584.

- Toropova, A. P., & Toropov, A. A. (2023).

- Li, J., et al. (2024). Chain Extension of Piperazine in Ethanol: Synthesis of 2-(4-(2-(Phenylthio)ethyl)piperazinyl)acetonitriles and ACAT-1 Inhibitors.

- Al-Hussain, S. A., et al. (2022). Piperazine ring toxicity in three novel anti-breast cancer drugs: an in silico and in vitro metabolic bioactivation approach using olaparib as a case study. Scientific Reports, 12(1), 1-13.

- Al-Obaid, A. M., et al. (2020). Synthesis, Biological Evaluation, and QPLD Studies of Piperazine Derivatives as Potential DPP-IV Inhibitors. Molecules, 25(3), 633.

- Fakhraian, H., & Zareyee, D. (2012). IMPROVED ONE-POT SYNTHESIS OF 1-(2-PHENETHYL)-4-PIPERIDONE DIRECTLY FROM PHENETHYL AMINE AND METHYL ACRYLATE.

- Kim, J., et al. (2021). Synthesis and acaricidal activity of phenylpiperazine derivatives.

- Thermo Fisher Scientific. (2025).

- Fisher Scientific. (2025).

- Daniel, W. A., & Wójcikowski, J. (2000). Characterization of human cytochrome p450 enzymes involved in the metabolism of the piperidine-type phenothiazine neuroleptic thioridazine. Drug Metabolism and Disposition, 28(10), 1227-1233.

- Sigma-Aldrich. (2025).

- H. Lundbeck A/S. (2017). Synthesis of 1-[2-(2,4-dimethyl-phenylsulfanyl)-phenyl]piperazine. U.S. Patent No. 9,732,042. Washington, DC: U.S.

- Wikipedia. (2025). Federal Analogue Act.

- Controlled Substance Analogue Enforcement Act of 1986: The Compromising of Criminalization. (1988). American Criminal Law Review, 25(3), 523-546.

- Pfaltz & Bauer. (n.d.). SAFETY DATA SHEET - N-(2-Aminoethyl)piperazine 98%.

- Al-Ghorbani, M., et al. (2023). Novel Piperazine Derivatives as Potent Antihistamine, Anti-Inflammatory, and Anticancer Agents, their Synthesis and Characterization. Current Organic Synthesis, 20(6), 724-735.

- ChemDmart. (n.d.).

- Congressional Research Service. (2025). The Controlled Substances Act (CSA): A Legal Overview for the 119th Congress.

- The Royal Society of Chemistry. (n.d.).

- Arote, R. B., & Dr. S. B. Bhawar. (2018). A Facile Synthesis of Piperazine Derivatives and their Pharmacological Profile. Journal of Drug Delivery and Therapeutics, 8(5), 22-26.

- J. (2023). Impact of Cytochrome P450 Enzymes on the Phase I Metabolism of Drugs. International Journal of Molecular Sciences, 24(10), 8793.

- Fogarty, M. F., et al. (2022). Toxicological and pharmacological characterization of novel cinnamylpiperazine synthetic opioids in humans and in vitro including 2-methyl AP-237 and AP-238. Archives of Toxicology, 96(6), 1701-1710.

- Bényei, A., et al. (2018). Synthesis and Characterization of Two Piperazine Containing Macrocycles and their Transition Metal Complexes. Inorganica Chimica Acta, 482, 735-742.

- Guengerich, F. P. (2008). Cytochrome P450 Enzymes and Drug Metabolism in Humans. The AAPS Journal, 10(1), 101-108.

- Fakhraian, H., & Zareyee, D. (2008). Improved Procedure for the Preparation of 1-(2-Phenethyl)-4-piperidone.

- Medicosis Perfectionalis. (2021, January 20). First Pass Effect & Phases 1/2 Metabolism [Video]. YouTube.

- Wiley-VCH. (2024). 1-(2-Methylphenyl)-4-phenethylpiperazine - Optional[13C NMR]. Chemical Shifts.

- Sahinler Ayla, S., & Küçükgüzel, İ. (2022). Synthesis and characterization of some 2-quinonyl piperazine derivatives.

- Al-Suhaimi, K. S., et al. (2024). Synthesis, Characterization, Cytotoxicity, Cellular Imaging, Molecular Docking, and ADMET Studies of Piperazine-Linked 1,8-Naphthalimide-Arylsulfonyl Derivatives. International Journal of Molecular Sciences, 25(2), 1069.

- Flieger, J., et al. (2022). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. Molecules, 27(19), 6524.

Sources

- 1. This compound | C12H18N2 | CID 21093511 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-Phenylpiperazine(5271-26-1) 1H NMR [m.chemicalbook.com]

- 3. An In Vitro Study of the Neurotoxic Effects of N-Benzylpiperazine: A Designer Drug of Abuse - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Current awareness of piperazines: pharmacology and toxicology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The metabolism of the piperazine-type phenothiazine neuroleptic perazine by the human cytochrome P-450 isoenzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Frontiers | Application of in vitro Drug Metabolism Studies in Chemical Structure Optimization for the Treatment of Fibrodysplasia Ossificans Progressiva (FOP) [frontiersin.org]

- 7. researchgate.net [researchgate.net]

- 8. Piperazine designer drugs induce toxicity in cardiomyoblast h9c2 cells through mitochondrial impairment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Piperazine designer drugs induce toxicity in cardiomyoblast h9c2 cells through mitochondrial impairment. | Sigma-Aldrich [merckmillipore.com]

- 11. hrcak.srce.hr [hrcak.srce.hr]

- 12. bmj.com [bmj.com]

- 13. assets.thermofisher.cn [assets.thermofisher.cn]

- 14. Federal Analogue Act - Wikipedia [en.wikipedia.org]

- 15. Controlled Substance Analogue Enforcement Act of 1986: The Compromising of Criminalization | Office of Justice Programs [ojp.gov]

- 16. congress.gov [congress.gov]

An In-depth Technical Guide to the Synthesis of 2-Phenethylpiperazine Dihydrochloride

This guide provides a comprehensive overview of the chemical synthesis of 2-phenethylpiperazine dihydrochloride, a compound of interest for researchers and professionals in drug development and medicinal chemistry. The following sections detail the prevalent synthetic methodologies, in-depth procedural instructions, and the critical scientific principles that underpin this process.

Introduction and Strategic Overview

This compound and its derivatives are significant scaffolds in medicinal chemistry, notably forming the core of various therapeutic agents, including potent and selective serotonin 5-HT(2A) receptor antagonists for treating insomnia.[1] The synthesis of this class of compounds is, therefore, a crucial process for the advancement of novel therapeutics.

The primary and most direct method for synthesizing this compound is through the N-monoalkylation of piperazine. This approach offers a straightforward pathway with readily available starting materials. Alternative strategies, such as reductive amination, are also viable and will be discussed in the context of providing a comprehensive understanding of the available synthetic landscape.[2][3]

This guide will focus on the N-alkylation of piperazine with a suitable phenethyl halide, followed by conversion to its dihydrochloride salt. This method is selected for its reliability, scalability, and well-documented procedures.

Primary Synthetic Pathway: N-Alkylation of Piperazine

The core of this synthesis involves the reaction of piperazine with a phenethyl halide, such as 2-phenethyl bromide or 2-phenethyl chloride, to form the desired N-substituted product.[4][5] The reaction is typically carried out in the presence of a base to neutralize the hydrohalic acid formed as a byproduct, driving the reaction to completion.

Reaction Scheme

Caption: General reaction scheme for the N-alkylation of piperazine.

Detailed Experimental Protocol

This protocol provides a step-by-step methodology for the synthesis of this compound dihydrochloride.

Step 1: N-Alkylation of Piperazine

-

Reactor Setup: A multi-necked round-bottom flask is equipped with a magnetic stirrer, a reflux condenser, a dropping funnel, and a nitrogen inlet. The system is flushed with nitrogen to ensure an inert atmosphere.

-

Reagent Charging: Anhydrous piperazine (6 molar equivalents) is dissolved in tetrahydrofuran (THF) under reflux.[4] The use of a significant excess of piperazine is a strategic choice to favor mono-alkylation and minimize the formation of the di-substituted byproduct.

-

Substrate Addition: Once the piperazine is fully dissolved, 2-phenethyl chloride (1 molar equivalent) is added dropwise via the dropping funnel.[4]

-

Reaction: The reaction mixture is refluxed for 4 hours, with progress monitored by Thin Layer Chromatography (TLC).[4]

-

Work-up and Isolation:

-

The mixture is cooled to room temperature and filtered to remove the excess piperazine, which precipitates out.[4]

-

The solid is washed with THF and ethyl acetate.[4]

-

The combined organic filtrates are concentrated under reduced pressure.[4]

-

The residue is dissolved in a basic aqueous solution (e.g., 1 M NaOH) to achieve a pH greater than 12.[4]

-

The aqueous layer is extracted with dichloromethane and then ethyl acetate.[4]

-

The combined organic layers are dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated in vacuo to yield the crude 1-(2-phenylethyl)piperazine.[4]

-

Step 2: Purification

-

Chromatography: The crude product is purified by silica gel flash column chromatography.[4]

-

Eluent System: A gradient elution is typically employed, starting with 100% dichloromethane (DCM) and gradually increasing the polarity with methanol (MeOH). A final elution with a DCM:MeOH:Triethylamine (Et₃N) mixture (e.g., 90:9:1 v/v) can be used to elute the pure product.[4]

Step 3: Formation of the Dihydrochloride Salt

-

Dissolution: The purified 1-(2-phenylethyl)piperazine is dissolved in a suitable solvent such as ethanol.

-

Acidification: A solution of hydrochloric acid in an organic solvent (e.g., ethanolic HCl) is added dropwise with stirring until the solution is acidic and precipitation is complete.

-

Isolation: The precipitated this compound dihydrochloride is collected by filtration, washed with a cold solvent (e.g., diethyl ether), and dried under vacuum. The dihydrochloride salt has a reported melting point of 280-282 °C with decomposition.[5]

Quantitative Data Summary

| Parameter | Value/Condition | Rationale/Reference |

| Reactants | Piperazine, 2-Phenethyl Chloride | Common starting materials for N-alkylation.[4] |

| Molar Ratio | 6:1 (Piperazine:Phenethyl Chloride) | Excess piperazine minimizes di-alkylation.[4] |

| Solvent | Tetrahydrofuran (THF) | Good solvent for piperazine and the reaction.[4] |

| Base | Excess Piperazine | Acts as both reactant and base to neutralize HCl.[4] |

| Temperature | Reflux | Provides sufficient energy for the reaction.[4] |

| Reaction Time | 4 hours | Monitored by TLC for completion.[4] |

| Purification | Silica Gel Flash Chromatography | Standard method for purifying organic compounds.[4] |

| Salt Formation | Ethanolic HCl | Forms the stable dihydrochloride salt.[5] |

Experimental Workflow Diagram

Caption: Step-by-step workflow for the synthesis of this compound dihydrochloride.

Mechanistic Insights and Critical Parameters

The N-alkylation of piperazine is a classic example of a nucleophilic substitution reaction, specifically an SN2 reaction. The nitrogen atom of piperazine acts as the nucleophile, attacking the electrophilic carbon of the phenethyl halide and displacing the halide ion.

Critical parameters to control include:

-

Stoichiometry: As mentioned, a large excess of piperazine is crucial to favor the desired mono-alkylation product.

-

Moisture Control: The use of anhydrous piperazine and dry solvents is recommended to prevent unwanted side reactions.

-

Temperature: Refluxing provides the necessary activation energy for the reaction to proceed at a reasonable rate.

-

Purity of Starting Materials: The purity of the piperazine and phenethyl halide will directly impact the purity of the final product and the efficiency of the purification process.

Alternative Synthetic Route: Reductive Amination

An alternative approach to the synthesis of this compound involves reductive amination.[2][3] This method typically involves the reaction of piperazine with phenylacetaldehyde in the presence of a reducing agent.

General Scheme for Reductive Amination

Caption: General scheme for the synthesis of 1-(2-phenylethyl)piperazine via reductive amination.

While this method is also effective, it may require more careful control of reaction conditions to prevent over-reduction or other side reactions. The choice between N-alkylation and reductive amination often depends on the availability and cost of starting materials, as well as the desired scale of the synthesis.

Safety Considerations

-

Piperazine: Can cause skin and respiratory irritation. Handle in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

-

Phenethyl Halides: Are lachrymators and irritants. Handle with care in a fume hood.

-

Solvents: THF, DCM, and EtOAc are flammable and/or volatile. Use in a well-ventilated area away from ignition sources.

-

Hydrochloric Acid: Is corrosive. Handle with appropriate PPE.

Conclusion

The synthesis of this compound dihydrochloride is a well-established process that can be reliably achieved through the N-alkylation of piperazine with a phenethyl halide. Careful control of stoichiometry and reaction conditions is key to maximizing the yield and purity of the desired product. The subsequent purification by column chromatography and conversion to the dihydrochloride salt affords a stable and pure compound suitable for further research and development.

References

-

MDPI. (2024, August 6). Chain Extension of Piperazine in Ethanol: Synthesis of 2-(4-(2-(Phenylthio)ethyl)piperazinyl)acetonitriles and ACAT-1 Inhibitors. Retrieved from [Link]

-

PubMed. (2010, August 12). Synthesis and in vivo evaluation of phenethylpiperazine amides: selective 5-hydroxytryptamine(2A) receptor antagonists for the treatment of insomnia. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Synthesis and acaricidal activity of phenylpiperazine derivatives. Retrieved from [Link]

-

Office of Justice Programs. (n.d.). Phenethyl-4-ANPP: A Marginally Active Byproduct Suggesting a Switch in Illicit Fentanyl Synthesis Routes. Retrieved from [Link]

- Google Patents. (n.d.). DE1092019B - Process for the N-monoalkylation of piperazine.

-

ResearchGate. (2025, August 6). Improved Procedure for the Preparation of 1-(2-Phenethyl)-4-piperidone. Retrieved from [Link]

- Google Patents. (n.d.). CN102249986A - The preparation method of N-phenethyl-4-anilinopiperidine.

-

Asian Journal of Research in Chemistry. (n.d.). Synthesis Planning of a Potent Opioid Analgesic “Fentanyl”: A Retrosynthetic Approach. Retrieved from [Link]

-

PubMed Central. (n.d.). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Retrieved from [Link]

-

ResearchGate. (2024, August 1). Chain Extension of Piperazine in Ethanol: Synthesis of 2-(4-(2-(Phenylthio)ethyl)piperazinyl)acetonitriles and ACAT-1 Inhibitors. Retrieved from [Link]

-

European Patent Office. (2017, February 6). SYNTHESIS OF 1-[2-(2,4-DIMETHYL-PHENYLSULFANYL)-PHENYL]PIPERAZINE. Retrieved from [Link]

-

Semantic Scholar. (n.d.). IMPROVED ONE-POT SYNTHESIS OF 1-(2-PHENETHYL)-4-PIPERIDONE DIRECTLY FROM PHENETHYL AMINE AND METHYL ACRYLATE. Retrieved from [Link]

-

Semantic Scholar. (n.d.). THE DOUBLE REDUCTIVE AMINATION APPROACH TO THE SYNTHESIS OF POLYHYDROXYPIPERIDINES. Retrieved from [Link]

-

UNODC. (2022, April 6). Three precursors of the most common synthesis routes used in illicit fentanyl manufacture now under international control. Retrieved from [Link]

-

MDPI. (n.d.). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Retrieved from [Link]

- Google Patents. (n.d.). WO1997010222A1 - Method for preparing piperazines.

-

Organic Chemistry Portal. (n.d.). Piperazine synthesis. Retrieved from [Link]

-

PubMed. (2019, December 11). Reductive Amination in the Synthesis of Pharmaceuticals. Retrieved from [Link]

-

National Institutes of Health. (2014, September 18). An Efficient, Optimized Synthesis of Fentanyl and Related Analogs. Retrieved from [Link]

- Google Patents. (n.d.). US20130281702A1 - Methods For Preparing Fentanyl And Fentanyl Intermediates.

- Google Patents. (n.d.). RU2495871C2 - Method of producing fentanyl.

-

Shree Ganesh Chemicals. (n.d.). N-(2-Chloroethyl) Piperidine Hydrochloride Manufacturers. Retrieved from [Link]

- Google Patents. (n.d.). US20110021781A1 - Method for the Preparation of Fentanyl.

Sources

- 1. Synthesis and in vivo evaluation of phenethylpiperazine amides: selective 5-hydroxytryptamine(2A) receptor antagonists for the treatment of insomnia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. 1-(2-PHENYLETHYL)PIPERAZINE synthesis - chemicalbook [chemicalbook.com]

- 5. DE1092019B - Process for the N-monoalkylation of piperazine - Google Patents [patents.google.com]

An In-Depth Technical Guide to the Biological Activity Screening of 2-Phenethylpiperazine (2-PEP)

Executive Summary

This technical guide provides a comprehensive framework for the biological activity screening of 2-phenethylpiperazine (2-PEP), a molecule of significant interest due to its structural similarity to compounds with known central nervous system (CNS) activity. While direct pharmacological data on 2-PEP is sparse, the potent and selective dopamine transporter (DAT) affinity of its chlorinated analog, 1-(3-chlorophenyl)-4-(2-phenylethyl)piperazine (3C-PEP), provides a strong rationale for a screening cascade focused on monoaminergic systems.[1] This guide is designed for researchers, scientists, and drug development professionals, offering a detailed roadmap from initial in vitro profiling to in vivo validation, underpinned by a philosophy of rigorous, self-validating experimental design.

Introduction: The Scientific Rationale for Screening this compound

The piperazine scaffold is a privileged structure in medicinal chemistry, present in numerous approved drugs with a wide range of biological activities.[2] The phenethylamine moiety is also a well-established pharmacophore that interacts with various CNS targets, most notably monoamine transporters.[3] The combination of these two fragments in this compound (PubChem CID: 21093511) suggests a high probability of interaction with proteins involved in monoaminergic neurotransmission.[4]